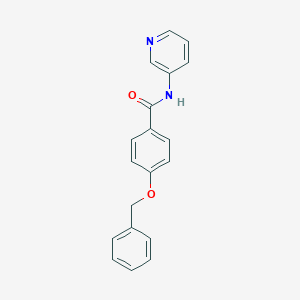

4-(benzyloxy)-N-(3-pyridinyl)benzamide

Description

4-(Benzyloxy)-N-(3-pyridinyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 4-position of the benzamide core and a 3-pyridinyl substituent on the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound and its derivatives (e.g., 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide) often employs green chemistry methods such as ultrasonic irradiation, which reduces reaction times from 12 hours (conventional reflux) to 1–2 hours with yields exceeding 85% .

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

4-phenylmethoxy-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C19H16N2O2/c22-19(21-17-7-4-12-20-13-17)16-8-10-18(11-9-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |

InChI Key |

PYIBSZJMCOLKKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(3-pyridinyl)benzamide typically involves the following steps:

Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions to form the benzyloxy intermediate.

Coupling with pyridin-3-ylamine: The benzyloxy intermediate is then reacted with pyridin-3-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(3-pyridinyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Benzoyl derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-(benzyloxy)-N-(3-pyridinyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Activity : The position of the benzyloxy group (e.g., 3- vs. 4-) significantly impacts biological activity. Compound 4 (3-benzyloxy) targets mPTP, while 4-(benzyloxy)-N-(3-pyridinyl)benzamide is primarily a synthetic intermediate .

- Hydrophobic vs. Polar Groups : Bulky hydrophobic groups (e.g., tert-butyl in GSK583) enhance target selectivity by fitting into hydrophobic kinase pockets, whereas polar hydroxy groups (as in THHEB) improve antioxidant capacity via radical stabilization .

Key Observations :

- Ultrasonic irradiation reduces reaction times by 80–90% compared to conventional reflux, with higher yields due to improved mass transfer and cavitation effects .

- Steric hindrance from bulky groups (e.g., pivaloyl in ) eliminates the need for catalysts by directing reaction pathways via radical intermediates .

Therapeutic Potential and Mechanistic Insights

- Antioxidant Activity: THHEB’s 3,4,5-trihydroxy configuration enables superior DPPH radical scavenging (IC₅₀: 22.8 μM) compared to ascorbic acid (IC₅₀: 50 μM), highlighting the role of polyphenolic groups .

- Kinase Inhibition: Imatinib’s 4-methylpiperazinyl and pyrimidinyl-amino groups confer specificity for Bcr-Abl, while GSK583’s trifluoromethyl group enhances RIP2 binding affinity .

- Mitochondrial Targeting: Compound 4’s piperidinylmethyl group may facilitate mitochondrial uptake, enabling mPTP modulation at nanomolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.